

mPGES1-IN-4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: mPGES1-IN-4

Cat. No.: B3025841 Get Quote

# An In-Depth Technical Guide to mPGES1-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of the microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, mPGES1-IN-4. This document is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

## **Chemical Structure and Properties**

**mPGES1-IN-4** is identified as (Z)-5-(4-bromobenzylidene)-2-(propylamino)thiazol-4(5H)-one. The chemical structure is presented below:

The image you are requesting does not exist or is no longer available.

Caption: Chemical structure of mPGES1-IN-4.

## **Physicochemical Properties**



A summary of the key physicochemical properties of **mPGES1-IN-4** is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property                        | Value                                                                 | Source                                       |
|---------------------------------|-----------------------------------------------------------------------|----------------------------------------------|
| Molecular Formula               | C13H13BrN2OS                                                          | Calculated                                   |
| Molecular Weight                | 325.23 g/mol                                                          | Calculated                                   |
| IUPAC Name                      | (5Z)-5-[(4-bromophenyl)methylidene]-2-(propylamino)-1,3-thiazol-4-one | N/A                                          |
| XLogP3-AA                       | 3.5                                                                   | PubChem CID: 53389659<br>(similar structure) |
| Hydrogen Bond Donor Count       | 1                                                                     | PubChem CID: 53389659 (similar structure)    |
| Hydrogen Bond Acceptor<br>Count | 3                                                                     | PubChem CID: 53389659<br>(similar structure) |
| Rotatable Bond Count            | 3                                                                     | PubChem CID: 53389659<br>(similar structure) |

# **Pharmacological Properties**

**mPGES1-IN-4** is an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).

## **In Vitro Activity**

The inhibitory activity of **mPGES1-IN-4** against human mPGES-1 has been determined in a cell-free enzymatic assay.



| Assay                    | IC50 (μM) | Source |
|--------------------------|-----------|--------|
| Human mPGES-1 Inhibition | 4.6       | [1]    |

## **Signaling Pathways**

The inhibition of mPGES-1 by **mPGES1-IN-4** directly impacts the prostaglandin E2 synthesis pathway, which is a critical component of the inflammatory response.

## **Prostaglandin E2 Synthesis Pathway and Inhibition**

The following diagram illustrates the enzymatic cascade leading to the production of PGE2 and the point of inhibition by **mPGES1-IN-4**.



Click to download full resolution via product page

Caption: Inhibition of mPGES-1 by mPGES1-IN-4 blocks the conversion of PGH2 to PGE2.

### **Downstream Effects of mPGES-1 Inhibition**

By reducing the levels of PGE2, **mPGES1-IN-4** can modulate the activity of various downstream signaling pathways that are activated by PGE2 through its receptors (EP1-EP4). This can lead to a reduction in inflammation, pain, and fever.





Click to download full resolution via product page

Caption: The inhibitory action of **mPGES1-IN-4** on mPGES-1 leads to reduced downstream signaling.

## **Experimental Protocols**

The following sections describe generalized experimental protocols that can be adapted for the synthesis and evaluation of **mPGES1-IN-4**.



# Synthesis of (Z)-5-(4-bromobenzylidene)-2-(propylamino)thiazol-4(5H)-one

A plausible synthetic route for **mPGES1-IN-4** involves a Knoevenagel condensation. The general steps are outlined below.



Click to download full resolution via product page

Caption: General workflow for the synthesis of **mPGES1-IN-4**.

#### Detailed Methodology:

- Reaction Setup: To a solution of 2-(propylamino)thiazol-4(5H)-one (1 equivalent) in a suitable solvent such as ethanol, add 4-bromobenzaldehyde (1 equivalent) and a catalytic amount of a base like piperidine.
- Reaction Condition: The reaction mixture is heated to reflux and stirred for several hours.
   The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the
  precipitated solid is collected by filtration. The solid is then washed with a cold solvent to
  remove impurities.
- Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure (Z)-5-(4-bromobenzylidene)-2-(propylamino)thiazol-4(5H)-one.

## mPGES-1 Inhibition Assay (Cell-Free)

This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human mPGES-1.

#### Materials:



- Recombinant human mPGES-1
- Prostaglandin H2 (PGH2) substrate
- · Glutathione (GSH) as a cofactor
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- Test compound (mPGES1-IN-4) dissolved in DMSO
- PGE2 enzyme immunoassay (EIA) kit

#### Procedure:

- Enzyme Preparation: A solution of recombinant human mPGES-1 is prepared in the assay buffer containing GSH.
- Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of mPGES1-IN-4 (or vehicle control) for a specified time at a controlled temperature (e.g., 15 minutes at 4°C).
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate PGH2.
- Reaction Termination: The reaction is allowed to proceed for a short period (e.g., 60 seconds) at 37°C and then terminated by the addition of a stop solution (e.g., a solution containing a metal salt like FeCl<sub>2</sub>).
- PGE2 Quantification: The amount of PGE2 produced in each reaction is quantified using a competitive PGE2 EIA kit according to the manufacturer's instructions.
- Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.

## **Cell-Based Assay for mPGES-1 Inhibition (A549 Cells)**

This assay evaluates the ability of a test compound to inhibit PGE2 production in a cellular context. A549 human lung carcinoma cells are commonly used as they can be stimulated to produce high levels of PGE2.



#### Materials:

- A549 cells
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- Interleukin-1β (IL-1β) as a stimulant
- Test compound (mPGES1-IN-4) dissolved in DMSO
- PGE2 enzyme immunoassay (EIA) kit

#### Procedure:

- Cell Culture: A549 cells are seeded in multi-well plates and cultured until they reach a suitable confluency.
- Compound Treatment: The cell culture medium is replaced with a serum-free medium
  containing various concentrations of mPGES1-IN-4 (or vehicle control) and the cells are preincubated for a specified time (e.g., 30 minutes).
- Cell Stimulation: The cells are then stimulated with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.
- Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
- PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a PGE2 EIA kit.
- Data Analysis: The IC<sub>50</sub> value is calculated based on the dose-dependent inhibition of PGE2 production.

# In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.



#### Animals:

Male Wistar rats or Swiss albino mice.

#### Procedure:

- Compound Administration: The test animals are divided into groups and administered with either the vehicle, a reference anti-inflammatory drug (e.g., indomethacin), or different doses of mPGES1-IN-4 via an appropriate route (e.g., oral gavage or intraperitoneal injection).
- Induction of Inflammation: After a certain period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal to induce localized inflammation and edema.
- Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
- Data Analysis: The percentage of inhibition of edema for each group is calculated by comparing the increase in paw volume with the vehicle-treated control group.

This technical guide provides a foundational understanding of **mPGES1-IN-4**. Further research and development are necessary to fully characterize its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Novel human mPGES-1 inhibitors identified through structure-based virtual screening -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [mPGES1-IN-4 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025841#mpges1-in-4-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com